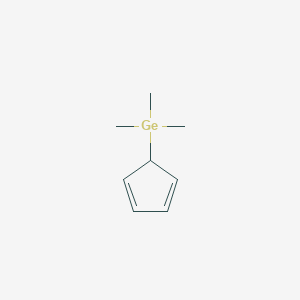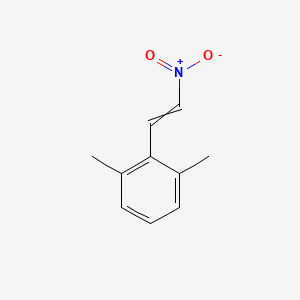
(Cyclopenta-2,4-dien-1-yl)trimethylgermane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Cyclopenta-2,4-dien-1-yl)trimethylgermane is an organogermanium compound characterized by the presence of a cyclopentadienyl ring bonded to a trimethylgermane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopenta-2,4-dien-1-yl)trimethylgermane typically involves the reaction of cyclopentadienyl anion with trimethylgermanium chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
(Cyclopenta-2,4-dien-1-yl)trimethylgermane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of germanium.
Substitution: The trimethylgermane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various organogermanium derivatives.
科学的研究の応用
(Cyclopenta-2,4-dien-1-yl)trimethylgermane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a ligand in coordination chemistry.
Biology: Research is ongoing to explore its potential biological activity and its role in medicinal chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of advanced materials, such as semiconductors and catalysts.
作用機序
The mechanism by which (Cyclopenta-2,4-dien-1-yl)trimethylgermane exerts its effects involves its interaction with molecular targets and pathways. The cyclopentadienyl ring can participate in π-π interactions, while the germanium atom can form coordination bonds with various biomolecules. These interactions can modulate biological pathways and lead to the observed effects.
類似化合物との比較
Similar Compounds
(Cyclopenta-2,4-dien-1-yl)trimethylsilane: Similar in structure but contains silicon instead of germanium.
(Cyclopenta-2,4-dien-1-yl)trimethylstannane: Contains tin instead of germanium.
(Cyclopenta-2,4-dien-1-yl)trimethylplumbane: Contains lead instead of germanium.
Uniqueness
(Cyclopenta-2,4-dien-1-yl)trimethylgermane is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. Germanium’s ability to form stable organometallic compounds and its potential biological activity make it a compound of significant interest in research.
特性
分子式 |
C8H14Ge |
|---|---|
分子量 |
182.83 g/mol |
IUPAC名 |
cyclopenta-2,4-dien-1-yl(trimethyl)germane |
InChI |
InChI=1S/C8H14Ge/c1-9(2,3)8-6-4-5-7-8/h4-8H,1-3H3 |
InChIキー |
ZKMGIHQRIBHPQT-UHFFFAOYSA-N |
正規SMILES |
C[Ge](C)(C)C1C=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11726213.png)

![1-{N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide](/img/structure/B11726223.png)

![3-{[(2,4-Dichlorophenyl)methoxy]imino}propanenitrile](/img/structure/B11726237.png)

![1,1-Dimethyl-2-[1-(methylsulfanyl)-2-nitroethenyl]hydrazine](/img/structure/B11726248.png)
![N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide](/img/structure/B11726249.png)
![(8R,9S,13S,14S,17S)-1,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-2,3,17-triol](/img/structure/B11726252.png)


![(2R)-2-[(4-methoxyphenyl)formamido]-3-methylbutanoate](/img/structure/B11726279.png)
![1-[2-(4-Chlorophenyl)ethenyl]-3-(4-methylphenyl)urea](/img/structure/B11726284.png)

